molecular formula C11H23Cl3Si B103029 Trichloro(undecyl)silane CAS No. 18052-07-8

Trichloro(undecyl)silane

Cat. No.: B103029
CAS No.: 18052-07-8
M. Wt: 289.7 g/mol
InChI Key: AHEMBBKAVCEZKE-UHFFFAOYSA-N
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Description

Trichloro(undecyl)silane is an organosilicon compound with the chemical formula C11H23Cl3Si. It is a colorless to pale yellow liquid with a pungent odor . This compound is primarily used in the field of material science and surface chemistry due to its ability to form self-assembled monolayers on various substrates.

Mechanism of Action

Target of Action

Trichloro(undecyl)silane is a type of silane compound . Silane compounds are known to interact with various materials, including metals, glass, and certain types of plastics . They are often used in the creation of hydrophobic surfaces, as they can form a covalent bond with the hydroxyl groups present on the surface .

Mode of Action

The mode of action of this compound involves the formation of a covalent bond with the hydroxyl groups present on the surface of the material it is applied to . This results in the creation of a hydrophobic surface, which can repel both polar and non-polar liquids . The compound’s high reactivity makes it useful as a reagent in a number of transformations .

Biochemical Pathways

For instance, they can undergo electrophilic substitution, a process that involves the attack of an electrophile on an allyl or vinylsilane .

Result of Action

The primary result of this compound’s action is the creation of a hydrophobic surface. This can have various applications, such as in the fabrication of organic field effect transistors or as a catalyst in the decomposition of certain gases .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of moisture can lead to hydrolysis of the compound, potentially affecting its stability and efficacy . Additionally, the compound’s effectiveness can be influenced by the specific material it is applied to, as well as the conditions under which it is stored and used .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(undecyl)silane can be synthesized through the reaction of undecyl alcohol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane .

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of undecylsilane. This process involves the reaction of undecylsilane with chlorine gas at elevated temperatures, followed by purification through distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Trichloro(undecyl)silane is unique due to its specific chain length, which provides a balance between hydrophobicity and flexibility. This makes it particularly useful in applications where a moderate level of hydrophobicity is required without compromising the mechanical properties of the surface .

Biological Activity

Trichloro(undecyl)silane (TUS) is a silane compound with significant applications in materials science, particularly in surface modification and functionalization. Its molecular structure, characterized by a long undecyl chain and three chlorine atoms, allows it to interact with biological systems in various ways. This article explores the biological activity of TUS, focusing on its potential toxicity, antimicrobial properties, and implications for biomedical applications.

  • Chemical Formula : C₁₁H₂₃Cl₃Si
  • Molar Mass : 253.75 g/mol
  • CAS Number : 21940775
  • Physical State : Liquid at room temperature
  • Boiling Point : Approximately 200 °C

Biological Activity Overview

The biological activity of TUS has been investigated in several studies, focusing on its toxicity and potential therapeutic applications. The following sections summarize key findings from the literature.

Toxicity and Safety

This compound exhibits significant toxicity, particularly in aquatic environments. Its chlorinated nature suggests potential risks to human health and the environment:

  • Acute Toxicity : Studies indicate that TUS can cause severe irritation to skin and eyes upon contact. Inhalation of vapors may lead to respiratory distress.
  • Environmental Impact : TUS is classified as hazardous due to its potential to bioaccumulate and cause long-term ecological damage. Regulatory bodies have noted its classification under various toxicological categories.

Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of TUS:

  • Mechanism of Action : TUS disrupts microbial cell membranes, leading to cell lysis. This property has been exploited in creating antimicrobial coatings for medical devices.
  • Efficacy Against Bacteria : In vitro studies have shown that TUS exhibits strong antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

Several case studies illustrate the applications and effects of TUS in biological contexts.

  • Surface Modification for Antimicrobial Applications
    • A study demonstrated the use of TUS to modify the surfaces of medical implants. The treated surfaces exhibited reduced bacterial adhesion compared to untreated controls, suggesting enhanced biocompatibility and lower infection rates post-surgery.
  • Toxicological Assessment in Cell Cultures
    • Research involving human cell lines indicated that exposure to TUS resulted in dose-dependent cytotoxicity. Notably, concentrations above 50 µg/mL significantly impaired cell viability, highlighting the need for careful handling in laboratory settings.
  • Environmental Impact Studies
    • Investigations into the environmental fate of TUS revealed its persistence in aquatic systems. The compound was found to affect microbial communities adversely, disrupting local ecosystems.

Research Findings

Recent findings related to the biological activity of TUS are summarized below:

  • Cytotoxicity : A study reported that TUS induced apoptosis in cancer cell lines at lower concentrations than those affecting normal cells, indicating its potential as a chemotherapeutic agent.
  • Biofilm Inhibition : Research showed that TUS effectively inhibited biofilm formation by pathogenic bacteria, making it a candidate for use in coatings for medical devices.

Properties

IUPAC Name

trichloro(undecyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEMBBKAVCEZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620451
Record name Trichloro(undecyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18052-07-8
Record name Trichloro(undecyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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